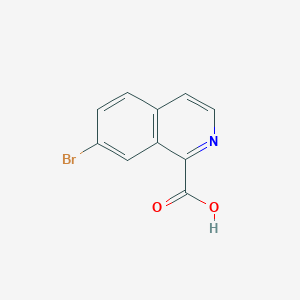

7-Bromoisoquinoline-1-carboxylic acid

説明

7-Bromoisoquinoline-1-carboxylic acid is a chemical compound with the molecular formula C10H6BrNO2 . It is used in various applications, including pharmaceutical testing .

Synthesis Analysis

The synthesis of this compound and similar compounds involves various protocols, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . These classical synthesis protocols are still in use today. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

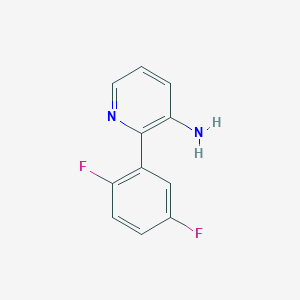

The molecular structure of this compound consists of a carboxylic acid group (-COOH) attached to an isoquinoline ring, which is a heterocyclic compound containing a benzene ring fused with a pyridine ring . The presence of the bromine atom on the isoquinoline ring differentiates it from other isoquinoline carboxylic acids.Chemical Reactions Analysis

Carboxylic acids, including this compound, can undergo a variety of reactions. They can react with bases to form ionic salts . They can also undergo substitution reactions, where the hydroxyl hydrogen in the carboxylic acid group is replaced by other groups .Physical and Chemical Properties Analysis

Carboxylic acids, including this compound, have high melting points and boiling points due to the presence of two polarized groups, C=O and O-H . They can exhibit hydrogen bonding, which contributes to their high melting and boiling points and their solubility in water and other polar solvents .科学的研究の応用

Photolabile Protecting Group

7-Bromoisoquinoline derivatives, such as 8-bromo-7-hydroxyquinoline (BHQ), have been synthesized for use as a photolabile protecting group for carboxylic acids. BHQ has shown greater single photon quantum efficiency compared to other esters and is sensitive to multiphoton-induced photolysis for in vivo use. Its solubility and low fluorescence make it suitable for caging biological messengers (Fedoryak & Dore, 2002).

Synthesis and Structural Studies

The synthesis of various bromoisoquinoline carboxylic acids, such as 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, has been documented. This involves modified procedures like Conrad-Limpach synthesis, demonstrating the adaptability and versatility of bromoisoquinolines in organic chemistry (Dumont & Slegers, 2010).

Proton Relay Systems

Compounds like 7-hydroxyquinoline-8-carboxylic acid, a relative of 7-bromoisoquinoline-1-carboxylic acid, have been studied for their unique excited-state intramolecular double proton transfer. This demonstrates the potential for investigating proton relay systems in scientific research, especially in the electronic excited state (Tang et al., 2011).

Antimicrobial Activity

Derivatives of 7-bromoisoquinoline carboxylic acids have been synthesized and evaluated for their antimicrobial properties. For instance, studies on substituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids revealed significant activities against various bacteria, indicating the potential for developing new antibacterial agents (Koga et al., 1980).

Derivatization Reagent in Analysis

Bromoquinolinium reagents, structurally related to this compound, have been developed for analyzing carboxylic acids in biological samples. These reagents are efficient in derivatization procedures for HPLC-MS, highlighting their application in analytical chemistry (Mochizuki et al., 2013).

Safety and Hazards

将来の方向性

The catalytic reduction of carboxylic acid derivatives, including 7-Bromoisoquinoline-1-carboxylic acid, has witnessed rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by both heterogeneous and homogeneous catalysts . Future research may focus on improving these catalytic processes and exploring new applications for these compounds .

特性

IUPAC Name |

7-bromoisoquinoline-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-7-2-1-6-3-4-12-9(10(13)14)8(6)5-7/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRDJRQZUFMEDGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid](/img/structure/B1406051.png)